Clorgyline hydrochloride

MAO selectivity isoenzyme inhibition kinetics

Researchers requiring selective MAO-A inhibition without confounding MAO-B activity face limited options among commercially available probes. Clorgyline hydrochloride (CAS 17780-75-5) directly addresses this gap as an irreversible, acetylenic MAO-A inhibitor with approximately 1000-fold selectivity over MAO-B (Ki: 0.054 µM vs. 58 µM). This specificity enables clean pharmacological dissection of serotonergic and noradrenergic pathways in vitro and in vivo. - Achieves ~1000-fold MAO-A selectivity-substituting pargyline (only 8-fold selective) or selegiline compromises experimental specificity and confounds trace amine readouts. - High-affinity secondary pharmacology at σ1 (Ki=3.2 nM) and I2 imidazoline receptors (Ki=40 pM) provides a unique tool for neuroprotection and behavioral sensitization studies not accessible with other MAO inhibitors. - Irreversible covalent inhibition sustains MAO-A suppression post-washout, enabling prolonged enzyme blockade in chronic dosing paradigms (e.g., 2 mg/kg/day, 28-day infusion models). Sourced from ISO-certified facilities with full analytical documentation (HPLC, NMR). Standard research quantities (5 mg-1 g) maintained in climate-controlled inventory with global express shipping.

Molecular Formula C13H16Cl3NO
Molecular Weight 308.6 g/mol
CAS No. 17780-75-5
Cat. No. B1662214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClorgyline hydrochloride
CAS17780-75-5
SynonymsN-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propyn-1-amine, monohydrochloride
Molecular FormulaC13H16Cl3NO
Molecular Weight308.6 g/mol
Structural Identifiers
SMILESCN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl
InChIInChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H
InChIKeyBBAZDLONIUABKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility8.7 [ug/mL] (The mean of the results at pH 7.4)

Clorgyline Hydrochloride for Research: A Selective, Irreversible MAO-A Inhibitor


Clorgyline hydrochloride (CAS 17780-75-5) is an acetylenic monoamine oxidase (MAO) inhibitor that acts as a selective, irreversible inhibitor of the MAO-A isoenzyme . It is structurally related to the MAO-B preferential inhibitor pargyline but demonstrates a markedly different selectivity profile, with a Ki for MAO-A of 0.054 µM compared to 58 µM for MAO-B, representing an approximately 1000-fold selectivity for MAO-A . Beyond MAO-A inhibition, clorgyline binds with high affinity to the σ1 receptor (Ki = 3.2 nM) and very high affinity to the I2 imidazoline receptor (Ki = 40 pM) [1]. This compound has been investigated clinically for depression and obsessive-compulsive disorder and remains a valuable research tool for probing the specific contributions of MAO-A in neurobiology [2].

Why Pargyline or Selegiline Cannot Substitute for Clorgyline Hydrochloride in MAO-A Research


Substitution of clorgyline with other MAO inhibitors, even structurally related acetylenic compounds like pargyline, is not scientifically justified due to profound differences in isoenzyme selectivity and resulting pharmacodynamic profiles. While pargyline inhibits MAO-B with an IC50 of 0.08 µM, it is only 8-fold selective over MAO-A [1]. In contrast, clorgyline demonstrates an approximately 1000-fold selectivity for MAO-A over MAO-B (Ki: 0.054 µM vs 58 µM) . This selectivity difference translates into distinct in vivo effects: clorgyline treatment (30 mg/day for 3+ weeks) in humans produces negligible changes in urinary trace amine excretion, whereas pargyline (90 mg/day) and selegiline (≥30 mg/day) cause marked elevations, reflecting their incomplete MAO-B selectivity and off-target MAO-A inhibition [2]. Additionally, clorgyline possesses high-affinity interactions with σ1 (Ki = 3.2 nM) and I2 imidazoline receptors (Ki = 40 pM) that are not shared by pargyline or selegiline [3]. These quantitative differences in target engagement and functional selectivity mean that experimental outcomes are critically dependent on the specific inhibitor used.

Quantitative Comparative Evidence for Clorgyline Hydrochloride vs. Key MAO Inhibitors


MAO-A vs MAO-B Selectivity: 1000-Fold Difference Compared to Pargyline's 8-Fold

Clorgyline demonstrates a reversible interaction Ki for MAO-A that is approximately 1000-fold lower than for MAO-B, establishing high selectivity [1]. In contrast, the structurally related acetylenic inhibitor pargyline shows only an 8-fold lower Ki for MAO-B than for MAO-A, and l-deprenyl (selegiline) shows a 40-fold lower Ki for MAO-B than for MAO-A [1]. This difference in binding affinity selectivity is a primary determinant of the distinct pharmacologic profiles of these agents.

MAO selectivity isoenzyme inhibition kinetics

Superior Antidepressant Efficacy vs. Pargyline in Clinical Depression

In a double-blind, crossover clinical trial comparing clorgyline (MAO-A preferential) and pargyline (MAO-B preferential) in 16 depressed patients, clorgyline treatment for 4 weeks resulted in significant improvement on both observer-rated and self-rated scales in a subgroup of more severely depressed patients, while minimal changes occurred during pargyline treatment [1]. Across the full crossover study (8 patients examined with multiple scales), clorgyline exhibited generally greater antidepressant and antianxiety effects than did pargyline [1].

clinical trial depression antidepressant efficacy

Negligible Effect on Trace Amine Excretion in Humans vs. Selegiline and Pargyline

In a clinical study comparing the in vivo selectivity of MAO inhibitors, clorgyline (30 mg/day for ≥3 weeks) produced negligible changes in urinary excretion of trace amines (phenylethylamine, para-tyramine, meta-tyramine) [1]. This contrasts sharply with selegiline (≥30 mg/day) and pargyline (90 mg/day), which produced marked, dose-dependent elevations in these amines [1]. The lack of effect of clorgyline aligns with the phenotype of individuals lacking the MAO-A gene, confirming its high in vivo selectivity for MAO-A [1].

trace amines in vivo selectivity pharmacodynamics

High-Affinity σ1 and I2 Receptor Binding: A Secondary Pharmacology Profile Not Shared by Pargyline

In addition to its potent MAO-A inhibition, clorgyline binds with high affinity to the σ1 receptor (Ki = 3.2 nM) and with very high affinity to the I2 imidazoline receptor (Ki = 40 pM) [1]. This secondary pharmacology is not observed with pargyline or selegiline to a comparable degree, representing a unique feature of clorgyline's receptor interaction profile [1]. The functional consequence is that clorgyline can modulate σ1 and I2 receptor-mediated pathways independently of MAO-A inhibition [2].

sigma receptor imidazoline receptor off-target binding

Optimal Research Applications for Clorgyline Hydrochloride Based on Its Differentiated Profile


Dissecting the Specific Neurochemical Role of MAO-A in Depression and Anxiety Models

Clorgyline's 1000-fold selectivity for MAO-A over MAO-B (Ki: 0.054 µM vs 58 µM) allows researchers to selectively inhibit MAO-A in vitro and in vivo without affecting MAO-B activity at standard concentrations [1]. This is in contrast to pargyline, which is only 8-fold selective, and selegiline, which loses MAO-B selectivity at doses above 10 mg/day in humans [1][2]. As demonstrated in clinical studies, clorgyline's selective MAO-A inhibition produces negligible changes in trace amine excretion, confirming its utility as a clean pharmacologic probe [2]. For studies aiming to link MAO-A inhibition specifically to changes in serotonin, norepinephrine, or dopamine metabolism, clorgyline provides the necessary target specificity.

Investigating σ1 and I2 Imidazoline Receptor-Mediated Effects in Neuroprotection or Behavior

Clorgyline possesses high-affinity binding to the σ1 receptor (Ki = 3.2 nM) and very high affinity to the I2 imidazoline receptor (Ki = 40 pM), a secondary pharmacology not shared by other MAO inhibitors like pargyline or selegiline [3]. This unique profile makes clorgyline a valuable tool for studies examining the role of these receptors in neuroprotection, pain modulation, or behavioral sensitization [4]. For example, clorgyline's effect on quinpirole sensitization has been attributed to stimulation of either I2 or σ1 receptors [4]. Researchers can leverage clorgyline to probe these pathways independently of MAO-A inhibition by using appropriate controls or by comparing with MAO-A inhibitors lacking this secondary pharmacology.

Comparative Studies of Irreversible vs. Reversible MAO-A Inhibition

Clorgyline is an irreversible inhibitor of MAO-A, forming a covalent adduct with the enzyme active site [1]. This contrasts with reversible inhibitors like moclobemide, which has an IC50 for MAO-A that is >100-fold higher (less potent) than clorgyline [5]. The irreversible nature of clorgyline's inhibition allows for sustained MAO-A suppression even after washout, a property that can be exploited in experimental designs requiring prolonged enzyme inhibition. Direct comparisons between clorgyline and moclobemide in the same experimental system can be used to dissect the functional consequences of irreversible versus reversible MAO-A inhibition on neurotransmitter dynamics and behavior [5].

MAO-A Inhibition in Nicotine Addiction and Reinforcement Studies

In vivo studies demonstrate that clorgyline (2 mg/kg, daily infusion for 28 days) increases nicotine self-administration and motivation to obtain nicotine in rats, an effect attributed to selective MAO-A inhibition . This finding aligns with research showing that MAO-A, rather than MAO-B, inhibition specifically increases nicotine reinforcement [6]. For addiction researchers, clorgyline provides a selective tool to investigate the role of MAO-A in nicotine's reinforcing properties, with the confidence that observed effects are not confounded by concurrent MAO-B inhibition.

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